Self-Limiting Monolayer vs. Variable Multilayer: Ellipsometric Film Thickness Control
N-Methyl-aza-2,2,4-trimethylsilacyclopentane yields a consistent monolayer of 1.5 ± 0.28 nm after 5 min of deposition on silicon wafers at room temperature, measured by ellipsometry [1]. In contrast, organofunctional trialkoxysilanes (e.g., 3-aminopropyltrimethoxysilane) produce film thicknesses ranging from 1.5 nm to 16.3 nm after 1 hour under optimal conditions, indicative of uncontrolled multilayer formation [1].
| Evidence Dimension | Film thickness (ellipsometry) – monolayer self-limitation |
|---|---|
| Target Compound Data | 1.5 ± 0.28 nm (5 min, room temp.) |
| Comparator Or Baseline | Organofunctional trialkoxysilanes: 1.5–16.3 nm (1 hour, optimal conditions) |
| Quantified Difference | Target produces a single, reproducible monolayer; comparator yields up to 10.8× thicker films with high variability. |
| Conditions | Silicon wafer substrates; target applied from 0.5 wt% solution; ellipsometry measurement. |
Why This Matters
The self-limiting monolayer ensures reproducible surface functionalization with nanometer-scale precision, a prerequisite for microelectronic and optoelectronic device fabrication.
- [1] Pan Y, Arkles B, Goff J, Tilford S, Khabashesku V. Surface-Triggered Tandem Coupling Reactions of Cyclic Azasilanes. Chem Asian J. 2017;12(11):1198–1203. doi:10.1002/asia.201700137. Ellipsometry data: Fig. and Table 1. View Source
